molecular formula C8H9NOS B15231800 2-Cyclobutylthiazole-4-carbaldehyde

2-Cyclobutylthiazole-4-carbaldehyde

Cat. No.: B15231800
M. Wt: 167.23 g/mol
InChI Key: SAIXXRATWAOCEX-UHFFFAOYSA-N
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Description

2-Cyclobutylthiazole-4-carbaldehyde is a heterocyclic organic compound featuring a thiazole ring substituted with a cyclobutyl group at position 2 and an aldehyde functional group at position 4. The thiazole moiety is a five-membered aromatic ring containing one sulfur and one nitrogen atom, which is commonly associated with bioactive properties in pharmaceuticals and agrochemicals. The aldehyde group at position 4 offers a reactive site for further derivatization, making this compound a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

2-cyclobutyl-1,3-thiazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c10-4-7-5-11-8(9-7)6-2-1-3-6/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIXXRATWAOCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=CS2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Cyclobutylthiazole-4-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the cyclobutyl and aldehyde groups. Common synthetic routes include:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to two primary classes of analogues:

Aromatic Aldehydes (e.g., 4-Hydroxybenzaldehyde)

Thiazole-4-carbaldehyde Derivatives (e.g., unsubstituted thiazole-4-carbaldehyde or derivatives with alternative substituents).

Comparison with 4-Hydroxybenzaldehyde

4-Hydroxybenzaldehyde is a phenolic aldehyde with a benzene ring, a hydroxyl group at position 4, and an aldehyde group. Key differences include:

Property 2-Cyclobutylthiazole-4-carbaldehyde 4-Hydroxybenzaldehyde
Core Structure Thiazole ring (S, N heterocycle) Benzene ring (aromatic hydrocarbon)
Substituents Cyclobutyl (position 2), aldehyde (position 4) Hydroxyl (position 4), aldehyde (position 1)
Electronic Effects Electron-withdrawing thiazole ring Electron-donating hydroxyl group
Biological Activity Hypothesized kinase/modulator activity Antimicrobial, anti-inflammatory
Solubility Likely lower (non-polar cyclobutyl group) Higher (polar hydroxyl group)
  • Bioactivity : 4-Hydroxybenzaldehyde exhibits antimicrobial activity against Staphylococcus aureus and Escherichia coli and anti-inflammatory effects via COX-2 inhibition . In contrast, the thiazole core and cyclobutyl group in this compound may enhance interactions with hydrophobic enzyme pockets (e.g., kinases), though empirical studies are lacking.
  • Reactivity : The aldehyde group in both compounds enables condensation reactions, but the thiazole ring’s electron-deficient nature may accelerate nucleophilic additions compared to 4-hydroxybenzaldehyde’s electron-rich benzene ring.

Comparison with Thiazole-4-carbaldehyde Derivatives

Substituents on the thiazole ring significantly alter properties:

Compound Substituent Key Features
Thiazole-4-carbaldehyde None Baseline reactivity; limited steric hindrance
2-Methylthiazole-4-carbaldehyde Methyl Increased lipophilicity; moderate steric effects
This compound Cyclobutyl Enhanced steric bulk; potential for strained ring interactions
  • The cyclobutyl group introduces conformational strain, which may stabilize transition states in synthetic pathways or improve target binding specificity compared to methyl or unsubstituted analogues.

Research Findings and Limitations

  • 4-Hydroxybenzaldehyde: Demonstrated anti-proliferative activity in cancer cells via apoptosis induction and antioxidant properties . These effects are attributed to its phenolic structure, which this compound lacks.
  • Gaps in Data: No direct studies on this compound’s bioactivity or pharmacokinetics are available in the provided evidence. Comparisons rely on structural extrapolation and data from analogues.

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